{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Overview
Description
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, abbreviated as MTA, is a compound with a wide range of applications in scientific research. It is a derivative of acetic acid and is an important tool for biochemistry and physiology research. MTA is a versatile compound that has been used in a variety of experiments, including those involving enzymatic activity, metabolism, and protein-protein interactions. It has been used to study the structure and function of proteins, as well as to study the effects of various drugs and toxins on the body. MTA is a valuable tool for researchers in the fields of biochemistry and physiology, and its applications are growing.
Scientific Research Applications
Sulfonamides Research and Applications
Sulfonamides have been a cornerstone in medicinal chemistry, with a wide range of applications from antimicrobial agents to anticancer and antiglaucoma drugs. The sulfonamide group's versatility has led to the development of novel drugs incorporating this functional group, such as apricoxib and pazopanib. These drugs demonstrate significant antitumor activity, with pazopanib targeting multiple receptors involved in tumorigenesis (Carta, Scozzafava, & Supuran, 2012). The exploration of sulfonamides for selective antiglaucoma drugs and antitumor agents indicates a fertile area of research that could encompass derivatives like "{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid".
Thiazole Derivatives in Scientific Research
Thiazole derivatives, characterized by their heterocyclic structure containing sulfur and nitrogen, are noteworthy for their diverse biological activities. Synthesis and structural modification of thiazole derivatives have led to compounds with potential as antioxidants, anti-inflammatory, and antimicrobial agents. For instance, novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones have been synthesized, offering insights into the conformation and reactivity of such compounds (Issac & Tierney, 1996). This highlights the potential for {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid to serve in roles ranging from industrial applications to therapeutic agents, given the broad utility of thiazole cores in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
For example, indole derivatives have been found to be involved in the biosynthesis pathway of branched-chain amino acids .
Pharmacokinetics
Similar compounds have been found to exhibit good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown good anti-inflammatory activity with excessive selectivity towards cox-2 , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
properties
IUPAC Name |
2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYGOEJLNFZKGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NC(=CS1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390174 | |
Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
CAS RN |
62557-05-5 | |
Record name | {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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